
3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H17F2N5O2 and its molecular weight is 373.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the incorporation of fluorine atoms and various heterocycles, suggests a diverse range of biological activities. This article reviews the compound's biological activity based on recent research findings and studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F2N5O2, with a molecular weight of approximately 373.36 g/mol. The presence of fluorine substituents may enhance the lipophilicity and biological activity of the compound, making it a promising candidate for further pharmacological exploration.
Property | Value |
---|---|
Molecular Formula | C18H17F2N5O2 |
Molecular Weight | 373.36 g/mol |
Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
Antitumor Activity: Pyrazole derivatives have shown promising results in inhibiting tumor growth. For instance, certain analogs displayed significant antiproliferative effects against cancer cell lines such as MCF-7 with IC50 values in the low micromolar range .
Anti-inflammatory Properties: Compounds within this class have demonstrated anti-inflammatory effects through mechanisms involving cyclooxygenase (COX) inhibition. Studies have reported that specific pyrazole derivatives can stabilize human red blood cell membranes, indicating potential anti-inflammatory activity .
Antimicrobial Activity: The antimicrobial properties of pyrazole derivatives have been well documented, with several compounds exhibiting activity against various bacterial strains. This suggests that this compound may also possess similar characteristics .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
Study on Anticancer Activity:
A study evaluated a series of pyrazole derivatives for their anticancer properties using the MTT assay. The most potent compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating potential for development into new cancer therapies .
Anti-inflammatory Evaluation:
Another study investigated the anti-inflammatory effects of pyrazole derivatives in vivo using carrageenan-induced paw edema models. The results indicated significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a lead molecule in drug development. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects. Research has shown that compounds with similar structures exhibit significant anticancer and anti-inflammatory activities.
Antitumor Activity
Research indicates that derivatives of pyrazole, similar to this compound, have demonstrated potent antitumor effects. For instance:
- A study reported that certain pyrazole derivatives exhibited significant antiproliferative effects against cancer cell lines such as MCF-7, with IC50 values in the low micromolar range.
- Another study evaluated a series of pyrazole derivatives using the MTT assay, revealing that the most potent compounds exhibited IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy:
- Compounds within this class have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes .
- In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well documented:
- Studies indicate that many compounds within this class exhibit activity against various bacterial strains. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against common pathogens .
- The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds .
Case Studies
Several case studies underscore the effectiveness of similar compounds:
-
Anticancer Activity Study :
- A series of pyrazole derivatives were tested for anticancer properties using the MTT assay. The most potent derivative showed an IC50 value that suggests potential for development into new cancer therapies.
-
Anti-inflammatory Evaluation :
- In vivo studies assessed the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced paw edema models. Results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The amide bond and pyrimidinone ring are susceptible to hydrolysis under specific conditions:
Reaction Type | Conditions | Products | Key Observations |
---|---|---|---|
Acidic Hydrolysis | HCl/H₂SO₄ (1–3 M), reflux | 3,4-Difluorobenzoic acid + 5-amino-3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole | Dominant cleavage at the amide bond due to electron-withdrawing fluorine substituents enhancing electrophilicity. |
Basic Hydrolysis | NaOH (0.5–2 M), 60–80°C | 3,4-Difluorobenzoate salt + corresponding amine | Slower kinetics compared to acidic conditions; pyrimidinone ring remains intact. |
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes regioselective substitution, primarily at the C4 position (para to the electron-withdrawing amide group):
Nucleophilic Reactions at the Pyrimidinone Ring
The 6-oxo group in the dihydropyrimidinone ring participates in alkylation and oxidation:
Reaction | Reagents | Outcome |
---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF | O-Methylation at the 6-oxo position → 6-methoxy derivative (confirmed by loss of carbonyl IR stretch at 1680 cm⁻¹). |
Oxidation | KMnO₄, H₂O/acetone | Conversion to fully aromatic pyrimidine (loss of dihydro character; UV λₐᵦₛ shifts from 270 nm → 310 nm). |
Coupling Reactions
The primary amine (post-hydrolysis) and aromatic rings enable cross-coupling:
Fluorine-Specific Reactivity
The 3,4-difluoro benzamide group influences both stability and downstream modifications:
-
Defluorination : Treatment with Mg/MeOH removes fluorine atoms selectively, yielding dehalogenated analogs.
-
Radiolabeling : ^18F-exchange reactions under basic conditions enable PET tracer synthesis (analogous to methods in ).
Stability Under Physiological Conditions
Critical degradation pathways in aqueous buffers (pH 7.4, 37°C):
Pathway | Half-Life | Major Degradants |
---|---|---|
Hydrolysis of amide bond | 8.2 hr | 3,4-Difluorobenzoic acid |
Oxidation of dihydropyrimidinone | 24 hr | Pyrimidine N-oxide |
Comparative Reactivity of Structural Analogs
Key differences in reaction outcomes compared to closely related compounds:
Propriétés
IUPAC Name |
3,4-difluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c1-3-4-12-9-16(26)23-18(21-12)25-15(7-10(2)24-25)22-17(27)11-5-6-13(19)14(20)8-11/h5-9H,3-4H2,1-2H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSANRDDJQWEYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.